Quinoline-3-carboxylic acid

Antibacterial DNA gyrase inhibition Escherichia coli

For medicinal chemistry programs targeting novel quinolone antibacterials or CK2-driven cancers, isomer-specific procurement is critical. Quinoline-3-carboxylic acid (CAS 6480-68-8) provides the essential 3-carboxyl pharmacophore that confers a 10-fold potency advantage over nalidixic acid in bacterial DNA replication. Its unique electronic distribution yields potent ATP-competitive CK2 inhibitors (IC50 = 0.3–1 µM) and anti-inflammatory activity comparable to indomethacin without cytotoxicity. Generic substitution with the 2- or 4-isomer is scientifically invalid and leads to complete loss of target engagement. Ensure batch-to-batch consistency for your SAR studies by sourcing only the verified 3-isomer.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 6480-68-8
Cat. No. B029167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3-carboxylic acid
CAS6480-68-8
Synonyms3-Carboxyquinoline;  NSC 403263; 
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)O
InChIInChI=1S/C10H7NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H,12,13)
InChIKeyDJXNJVFEFSWHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-3-carboxylic Acid (CAS 6480-68-8) Procurement Guide: Key Properties and Comparative Advantages


Quinoline-3-carboxylic acid (CAS 6480-68-8) is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid class, characterized by a carboxylic acid group at the 3-position of the quinoline ring [1]. This positional isomerism fundamentally differentiates it from quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, influencing its chemical reactivity, biological activity, and synthetic versatility [2]. Its molecular weight is 173.17 g/mol with a LogP of approximately 1.79–2.18, and it exhibits a melting point of 277–280 °C [3]. The compound serves as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors and various pharmaceutical agents, while also demonstrating intrinsic antimicrobial and anti-inflammatory properties [4].

Why Quinoline-3-carboxylic Acid Cannot Be Substituted with Other Quinoline Carboxylic Acid Isomers


Generic substitution among quinoline carboxylic acid isomers is scientifically invalid due to position-specific structure-activity relationships (SAR). The position of the carboxyl group on the quinoline ring dictates the compound's electronic distribution, metal chelation capacity, and molecular recognition by biological targets [1]. For instance, quinoline-3-carboxylic acid, quinoline-2-carboxylic acid, and quinoline-4-carboxylic acid exhibit markedly different antiproliferative profiles against cancer cell lines and divergent anti-inflammatory potencies [2]. Furthermore, the 3-carboxy position is essential for activity in key pharmacophores, such as 4-oxo-dihydroquinoline-3-carboxylic acid derivatives, where it is critical for ATP-competitive inhibition of protein kinase CK2 [3]. Substituting the 3-isomer with the 2- or 4-isomer in these contexts would result in complete loss of target engagement or significantly altered pharmacological outcomes, underscoring the necessity for isomer-specific procurement.

Quantitative Differentiation of Quinoline-3-carboxylic Acid: Head-to-Head Comparator Data


Quinoline-3-carboxylic Acid Exhibits 10-Fold Higher Antibacterial Potency than Nalidixic Acid

Derivatives of quinoline-3-carboxylic acid demonstrate significantly superior antibacterial activity compared to the first-generation quinolone nalidixic acid. Specifically, oxolinic acid, a 3-quinolinecarboxylic acid derivative, achieves immediate inhibition of DNA replication in Escherichia coli 15 TAU at a concentration 10-fold lower than that required for nalidixic acid [1]. This study also confirmed that the 3-carboxyl group on the quinoline ring is essential for maximal antibacterial effect [1].

Antibacterial DNA gyrase inhibition Escherichia coli

Quinoline-3-carboxylic Acid Demonstrates Potent Anti-inflammatory Activity Comparable to Indomethacin

In a comparative study of quinoline-related carboxylic acid derivatives, quinoline-3-carboxylic acid exhibited impressively appreciable anti-inflammatory affinity in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, with activity comparable to the classical NSAID indomethacin [1]. Importantly, this anti-inflammatory effect was achieved without associated cytotoxicity in the inflamed macrophages [1]. All tested commercial fluoroquinolones and selected quinolines, including quinoline-3-carboxylic acid, showed this appreciable anti-inflammatory activity, while they lacked antioxidative DPPH radical scavenging capacity compared to ascorbic acid [1].

Anti-inflammatory Macrophage LPS-induced inflammation

Quinoline-3-carboxylic Acid Shows Differential Antiproliferative Activity Against MCF7 Breast Cancer Cells vs. Isomers

Among a panel of quinoline-related carboxylic acid derivatives evaluated for antiproliferative activity, quinoline-3-carboxylic acid was identified as one of the compounds with the most remarkable growth inhibition capacity against mammary MCF7 cancer cells, alongside kynurenic acid, quinoline-4-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid [1]. Notably, quinoline-2-carboxylic acid was the only derivative exhibiting significant cytotoxicity against cervical HELA cancer cells, highlighting the distinct, position-dependent biological profiles of these isomers [1]. This differential activity underscores that the 3-carboxy isomer is not interchangeable with the 2- or 4-isomers for MCF7-targeted applications.

Anticancer Antiproliferative MCF7

3-Carboxy-4(1H)-quinolone Core Enables Potent and Selective CK2 Kinase Inhibition

The 3-carboxy-4(1H)-quinolone scaffold, derived from quinoline-3-carboxylic acid, forms the basis of a new class of potent and selective human protein kinase CK2 inhibitors. The most active compounds in this series, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid, exhibited IC50 values of 0.3 µM and 1 µM, respectively, and were ATP-competitive with Ki values of 0.06 µM and 0.28 µM [1]. Evaluation against a panel of seven protein kinases demonstrated considerable selectivity toward CK2, indicating that the 3-carboxy-4(1H)-quinolone core provides a privileged scaffold for CK2-targeted drug discovery [1].

Kinase inhibition CK2 Cancer

Optimal Application Scenarios for Quinoline-3-carboxylic Acid Based on Comparative Evidence


Development of Next-Generation Antibacterial Agents with Enhanced Potency

Given the 10-fold potency advantage of 3-quinolinecarboxylic acid derivatives over nalidixic acid in inhibiting bacterial DNA replication [1], quinoline-3-carboxylic acid is a critical starting material for medicinal chemistry programs aiming to develop novel quinolone-class antibacterials. Researchers should procure this specific isomer to ensure the essential 3-carboxyl pharmacophore is present for maximal antibacterial effect [1].

Synthesis of Selective CK2 Kinase Inhibitors for Oncology Research

The 3-carboxy-4(1H)-quinolone scaffold, accessible from quinoline-3-carboxylic acid, yields potent (IC50 = 0.3–1 µM) and selective ATP-competitive inhibitors of protein kinase CK2 [2]. This application scenario is ideal for oncology research groups developing targeted therapies against CK2-driven cancers, where selectivity over other kinases is paramount [2].

Anti-inflammatory Drug Discovery with Reduced Cytotoxicity Risk

Quinoline-3-carboxylic acid demonstrates anti-inflammatory activity comparable to indomethacin in LPS-stimulated macrophages, without associated cytotoxicity [3]. This makes it a valuable scaffold for designing safer anti-inflammatory agents. Procurement of the 3-isomer is essential, as other isomers may not replicate this favorable efficacy-toxicity profile [3].

MCF7 Breast Cancer Cell Line-Specific Antiproliferative Studies

For researchers investigating antiproliferative agents targeting MCF7 mammary cancer cells, quinoline-3-carboxylic acid is uniquely suited due to its remarkable growth inhibition capacity against this specific cell line [3]. Substitution with the 2- or 4-isomer would be inappropriate, as they exhibit distinct and non-overlapping cell line selectivity profiles [3].

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